Diethyl acetylmalonate
Description
Historical Perspectives in Malonic Ester Chemistry
The story of diethyl acetylmalonate is intrinsically linked to the broader history of malonic ester synthesis, a classic and fundamental reaction in organic chemistry. wikipedia.org The parent compound, diethyl malonate, is an active methylene (B1212753) compound, meaning the hydrogens on the carbon between the two ester groups are relatively acidic (pKa ≈ 13). ucalgary.ca This allows for easy deprotonation with a suitable base, like sodium ethoxide, to form a stable enolate. ucalgary.ca
This enolate acts as a potent nucleophile that can be alkylated by reacting it with an alkyl halide. wikipedia.orgopenochem.org A subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation (loss of CO₂), ultimately yielding a substituted acetic acid. ucalgary.ca This sequence provides a reliable method for preparing carboxylic acids with various substituents. This compound is a pre-functionalized version of diethyl malonate, where an acetyl group is already present on the active methylene carbon, making it a specialized tool within this well-established chemical framework.
Significance in Contemporary Organic Synthesis
This compound is a versatile building block in modern organic synthesis, valued for its role as a precursor to a wide array of more complex molecules. guidechem.comsmolecule.com Its chemical structure provides multiple reactive sites, allowing it to participate in a variety of transformations. chemicalbook.com
The compound is a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. smolecule.comchemicalbook.combloomtechz.com For instance, it has been used in reactions with hydrazine (B178648) to produce substituted pyrazolin-5-ones. capes.gov.br Furthermore, it serves as a starting material for creating β-hydroxy ketones and β-diketones through condensation reactions. smolecule.com Its ability to undergo reactions like the Michael addition, Knoevenagel condensation, and Claisen condensation makes it a valuable reagent for constructing carbon-carbon bonds and assembling complex molecular architectures. guidechem.comsmolecule.com
Overview of Academic Research Trajectories
Academic research involving this compound has evolved from its foundational use in classic organic reactions to its application in more specialized and advanced fields. A significant area of research has been its utilization in medicinal chemistry as an intermediate for synthesizing therapeutic agents. guidechem.comchemicalbook.comguidechem.com Its structure serves as a valuable scaffold in the development of molecules with potential anti-inflammatory and anticonvulsant properties. chemicalbook.com
Beyond pharmaceuticals, research has extended into material science, where this compound is explored for the synthesis of functional polymers. smolecule.com By incorporating this molecule into a polymer backbone, researchers can aim to tailor material properties such as thermal stability or conductivity. smolecule.com Another trajectory involves its use in the agrochemical industry as a precursor for herbicides and pesticides. chemicalbook.com Contemporary research also focuses on refining the synthetic utility of this compound by developing novel catalytic systems, such as copper-catalyzed methods for creating α-aryl malonates, which broadens its applicability and efficiency in complex syntheses. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-acetylpropanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUUQRBOCJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205606 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
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Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-08-1 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
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| Record name | Diethyl acetylmalonate | |
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| Record name | Diethyl acetylmalonate | |
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| Record name | Propanedioic acid, acetyl-, diethyl ester | |
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| Record name | 570-08-1 | |
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Synthetic Methodologies for Diethyl Acetylmalonate
Classical Malonic Ester Synthesis Approaches
The foundation for creating derivatives of diethyl malonate lies in the reactivity of its central methylene (B1212753) (-CH₂) group. The hydrogen atoms on this carbon are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. nih.govacs.org This acidity allows for deprotonation by a suitable base to form a stabilized enolate ion, a potent nucleophile that is central to the malonic ester synthesis. nih.govyoutube.com
Alkylation Reactions
The malonic ester synthesis is a well-established method for preparing carboxylic acids by alkylating diethyl malonate. youtube.comdiva-portal.org The general mechanism involves three main steps:
Enolate Formation : Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to remove an α-hydrogen and form the diethyl malonate enolate. The use of an alkoxide that matches the ester's alcohol component (ethoxide for ethyl esters) is crucial to prevent transesterification. diva-portal.org
Nucleophilic Substitution (Alkylation) : The resulting enolate ion acts as a nucleophile and reacts with an alkyl halide (R-X) in an SN2 reaction. This step attaches the alkyl group to the central carbon. nih.govacs.org
Hydrolysis and Decarboxylation : The substituted diethyl malonate is then hydrolyzed, typically using acid and heat, which converts the two ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a substituted carboxylic acid. youtube.com
While this process is powerful for adding alkyl groups, the direct introduction of an acetyl group (CH₃CO-) to form diethyl acetylmalonate is more efficiently achieved through acylation rather than alkylation.
Acylation Reactions
The most direct classical route to this compound is the C-acylation of the diethyl malonate enolate. This reaction involves treating the enolate with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640). A common and effective method involves the use of magnesium ethoxide to mediate the reaction.
One established procedure involves the preparation of an ethoxymagnesium derivative of diethyl malonate. acs.orgorgsyn.org In this method, diethyl malonate is treated with magnesium turnings and ethanol (B145695) to form the magnesium enolate. This intermediate then reacts with an acyl chloride, like benzoyl chloride in documented examples, to yield the acylated product. acs.orgorgsyn.org Substituting acetyl chloride in this procedure provides a direct pathway to this compound. The use of magnesium is advantageous as it forms a chelated intermediate, which can enhance the specificity of C-acylation over O-acylation.
| Reagent/Step | Purpose | Key Parameters |
| 1. Diethyl Malonate + Magnesium + Ethanol | Formation of ethoxymagnesiummalonic ester (magnesium enolate) | Reaction can be initiated with a small amount of carbon tetrachloride. acs.org |
| 2. Acetyl Chloride | Acylating agent | Added to the magnesium enolate solution. |
| 3. Acidic Workup | Neutralization and isolation of the final product | Typically involves treatment with a dilute acid like H₂SO₄ or HCl. acs.org |
Nucleophilic Substitution Pathways
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The process hinges on the generation of a nucleophilic carbanion from diethyl malonate, which then attacks an electrophilic acetyl source.
The mechanism proceeds as follows:
Formation of the Nucleophile : A base, such as sodium ethoxide or magnesium ethoxide, abstracts an acidic α-proton from diethyl malonate. This creates a resonance-stabilized enolate ion, which serves as the nucleophile. core.ac.uk The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. core.ac.uk
Nucleophilic Attack : The enolate carbanion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion). This results in the final product, this compound.
This pathway is a classic example of creating a new carbon-carbon bond by leveraging the nucleophilicity of an enolate generated from an active methylene compound. nih.gov
Condensation Reaction Strategies
Condensation reactions provide another major pathway to β-keto esters like this compound. The most relevant of these is the Claisen condensation. researchgate.netmdpi.comnih.gov A "crossed" Claisen condensation, which involves two different esters, can be employed. researchgate.netorganic-chemistry.org
To synthesize this compound via this strategy, one could theoretically use the condensation of ethyl acetate (B1210297) with an appropriate carbonate ester, such as diethyl carbonate. The mechanism involves the following steps:
An alkoxide base (e.g., sodium ethoxide) removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate.
The enolate attacks the carbonyl carbon of diethyl carbonate.
The resulting tetrahedral intermediate eliminates an ethoxide ion to form the β-keto ester.
A significant challenge in crossed Claisen reactions is preventing the self-condensation of the enolizable ester (ethyl acetate in this case). organic-chemistry.org To achieve a good yield, the reaction must be designed so that one ester has no α-hydrogens and is thus unable to self-condense, or by using specific reaction conditions that favor the desired cross-condensation. researchgate.net The final deprotonation of the product, a β-keto ester, is a strong driving force for the reaction, as the resulting enolate is highly stabilized. nih.govacs.org
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry has increasingly focused on the use of metal catalysts to achieve transformations with greater efficiency and under milder conditions. While classical methods for synthesizing this compound are robust, research into advanced catalytic routes continues to evolve.
Transition Metal-Catalyzed Syntheses
Transition metals such as copper, palladium, and rhodium are known to catalyze a wide array of C-C bond-forming reactions involving active methylene compounds. While direct, high-yield catalytic C-acylation of diethyl malonate to form this compound is not as widely documented as classical methods, related catalytic systems highlight the potential of this approach.
Copper-Catalyzed Reactions : Copper(I) iodide (CuI), often paired with a ligand like 2-phenylphenol (B1666276) or an amino acid, has been shown to be effective in catalyzing the arylation of diethyl malonate. nih.govorganic-chemistry.org These reactions couple aryl halides with the malonate enolate under relatively mild conditions. Mechanistic studies suggest that a Cu(I) enolate is a key intermediate in these transformations. nih.gov While focused on arylation, this work demonstrates copper's utility in mediating the reaction of the malonate enolate, suggesting its potential application in acylation reactions with appropriate acylating agents.
Palladium-Catalyzed Reactions : Palladium catalysts are exceptionally versatile in organic synthesis. Research has shown that palladium complexes can catalyze the reaction of active methylene compounds with various partners. acs.orgnih.gov For instance, palladium-catalyzed reactions of allylic esters of malonates have been developed to generate palladium enolates, which can then undergo further transformations. nih.gov Other palladium-catalyzed methods have been developed for the acylation of arenes, showcasing the ability of palladium to facilitate the formation of aryl ketones. organic-chemistry.orgmdpi.com
Rhodium-Catalyzed Reactions : Rhodium catalysts have also been explored for related transformations. One specialized application is the rhodium-promoted carbonylation of ethyl diazoacetate in the presence of ethanol to synthesize diethyl [carbonyl-¹¹C]malonate, using ¹¹CO as a source. diva-portal.org This method proceeds through a ketene (B1206846) intermediate and is valuable for isotopic labeling, demonstrating a sophisticated catalytic route to the malonate backbone. diva-portal.org
| Catalyst System | Reaction Type | Substrates | Relevance to this compound Synthesis |
| CuI / Ligand (e.g., 2-phenylphenol) | α-Arylation | Diethyl malonate + Aryl Iodide | Demonstrates catalytic formation and reaction of the copper malonate enolate. nih.govnih.govorganic-chemistry.org |
| Palladium Complexes | Allylic Alkylation / Acylation of Arenes | Allyl malonates / Arenes + Acyl sources | Establishes palladium's ability to generate reactive enolates from malonate derivatives and to catalyze acylation reactions. nih.govorganic-chemistry.org |
| [Rh(cod)Cl]₂ / dppe | Carbonylation | Ethyl diazoacetate + ¹¹CO + Ethanol | Provides a specialized catalytic route to isotopically labeled diethyl malonate, showcasing advanced C-C bond formation. diva-portal.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful pillar in organic synthesis, utilizing small, metal-free organic molecules to catalyze chemical transformations. These methods offer significant advantages, including lower toxicity, reduced cost, and milder reaction conditions compared to traditional metal-based catalysis. In the context of producing this compound, organocatalysis focuses on the C-acylation of diethyl malonate.
The primary mechanism involves the activation of either the diethyl malonate substrate or the acetylating agent (commonly acetic anhydride or acetyl chloride) by the organocatalyst. Key classes of organocatalysts relevant to this transformation include N-heterocyclic carbenes (NHCs) and nucleophilic pyridine-type catalysts like 4-dimethylaminopyridine (B28879) (4-DMAP).
N-Heterocyclic Carbenes (NHCs): NHCs are highly versatile catalysts known for their ability to generate acyl anion equivalents from aldehydes, a concept known as umpolung (polarity inversion). nih.govthieme-connect.de While more commonly applied in reactions like the benzoin (B196080) condensation and Stetter reaction, the principles of NHC catalysis can be extended to acylation reactions. nih.govacs.org An NHC can react with an acetylating agent to form a highly reactive acyl-azolium intermediate. acs.orgrsc.org This intermediate is a potent electrophile, readily attacked by the enolate of diethyl malonate to form the C-C bond, yielding this compound. The NHC is regenerated in the catalytic cycle, allowing for high turnover with low catalyst loading.
4-Dimethylaminopyridine (4-DMAP): 4-DMAP and its derivatives are exceptionally efficient nucleophilic catalysts, widely employed for acylation reactions, particularly the esterification of sterically hindered alcohols. semanticscholar.org The catalytic cycle begins with the nucleophilic attack of 4-DMAP on the acetylating agent (e.g., acetic anhydride), forming a highly reactive N-acetylpyridinium intermediate. dntb.gov.uaacs.org This intermediate is significantly more electrophilic than acetic anhydride itself. The enolate of diethyl malonate can then act as a nucleophile, attacking the N-acetylpyridinium species to forge the new carbon-carbon bond and produce this compound. The 4-DMAP catalyst is subsequently regenerated. While extensively used for O-acylation, the high reactivity of the N-acetylpyridinium intermediate makes 4-DMAP a potent potential catalyst for the C-acylation of active methylene compounds like diethyl malonate. semanticscholar.org
The table below summarizes the characteristics of these potential organocatalytic approaches.
| Catalyst Type | Acetylating Agent | Proposed Intermediate | Key Advantages |
| N-Heterocyclic Carbene (NHC) | Acetic Anhydride / Acetyl Chloride | Acyl-azolium ion | Mild conditions, High reactivity, Umpolung capability |
| 4-Dimethylaminopyridine (4-DMAP) | Acetic Anhydride / Acetyl Chloride | N-acetylpyridinium ion | High efficiency, Low catalyst loading, Well-established mechanism |
Green Synthesis Innovations for this compound Production
The drive towards sustainable chemical manufacturing has spurred the development of green synthesis methodologies for producing key chemical intermediates. For this compound, these innovations focus on reducing waste, minimizing energy consumption, and utilizing reusable and environmentally benign catalysts.
Heterogeneous Catalysis: A cornerstone of green synthesis is the replacement of homogeneous catalysts with solid, heterogeneous catalysts. sigmaaldrich.com Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse over multiple cycles. This simplifies product purification, reduces waste, and lowers operational costs. conicet.gov.ar
For the acylation of diethyl malonate, potential heterogeneous catalysts include:
Solid Acids: Materials like zeolites, sulfated zirconia, or functionalized resins can catalyze the reaction by providing acidic sites on a solid support. These can replace corrosive and difficult-to-remove liquid acids like sulfuric acid.
Heteropolyacids: These are complex proton acids that can be used as highly active and reusable catalysts for various organic transformations, including esterification and acylation reactions. patsnap.com
Immobilized Catalysts: Organic catalysts, such as 4-DMAP, can be anchored to a solid support like silica (B1680970) or a polymer resin. This combines the high activity of the organocatalyst with the practical advantages of a heterogeneous system.
The following table highlights key research findings in green methodologies applicable to malonate synthesis.
| Green Innovation | Catalyst/Method | Substrate | Reaction Conditions | Yield | Key Finding / Advantage |
| Microwave-Assisted Synthesis | Cu(OTf)₂ / Picolinic Acid | Diethyl Malonate & Aryl Halide | Microwave Irradiation, 100°C, 30 min | 91% | Drastic reduction in reaction time compared to conventional heating. researchgate.net |
| Heterogeneous Catalysis | Heteropolyacid | 2-Cyanopropionic Acid & Ethanol | 65-80°C, 3-4 h | >90% | High yield and catalyst reusability, avoiding corrosive liquid acids. patsnap.com |
| Heterogeneous Base | Barium Hydroxide (B78521) | Diethyl Malonate & Aryl Halide | N/A | Excellent | Easily removable by filtration, simplifying workup. researchgate.net |
Mechanistic Investigations of Diethyl Acetylmalonate Reactions
Enolate Chemistry and Carbanion Formation
The chemistry of diethyl acetylmalonate is dominated by the formation and subsequent reactions of its corresponding enolate, a resonance-stabilized carbanion. The generation of this key intermediate is a direct consequence of the electronic properties of the molecule.
The hydrogen atoms of the central methylene (B1212753) group (the α-hydrogens) in this compound exhibit significant acidity. This heightened acidity, compared to a typical alkane C-H bond (pKa ≈ 50), is attributable to the powerful electron-withdrawing inductive and resonance effects of the three adjacent carbonyl groups (one acetyl and two ester functionalities). aklectures.com These groups effectively delocalize the negative charge that develops on the central carbon upon deprotonation.
The acidity of these α-hydrogens is reflected in the compound's pKa value. While the pKa of the analogous diethyl malonate is approximately 12.6, the addition of the third carbonyl group in this compound further increases the acidity. udel.edu The predicted pKa for this compound is approximately 8.08, indicating that a relatively mild base is sufficient to achieve significant deprotonation.
Deprotonation is typically accomplished by treating this compound with a suitable base. The choice of base is critical to avoid unwanted side reactions such as hydrolysis or transesterification. Common bases used for this purpose include sodium ethoxide (NaOEt) in ethanol (B145695). The ethoxide ion removes one of the α-hydrogens to form the conjugate acid (ethanol) and the this compound enolate. orgsyn.org
Table 1: Comparison of Acidity (pKa values)
| Compound | pKa Value | Notes |
|---|---|---|
| Ethane | ~50 | Representative of a standard C-H bond. |
| Acetone (B3395972) (a ketone) | ~19-21 | Acidity increased by one carbonyl group. |
| Diethyl malonate (a diester) | ~12.6 | Acidity significantly increased by two ester groups. |
This table is interactive. You can sort and filter the data.
The stability of the carbanion formed upon deprotonation is the primary reason for the acidity of the α-hydrogens. The resulting enolate ion is highly stabilized by resonance. The negative charge on the α-carbon is delocalized across the oxygen atoms of all three carbonyl groups. wikipedia.org
This delocalization can be represented by several resonance structures. The most significant contributors are those where the negative charge resides on the more electronegative oxygen atoms. This distribution of the negative charge over several atoms significantly lowers the energy of the conjugate base, making the parent compound more acidic. The extensive resonance stabilization makes the enolate of this compound a stable and readily accessible intermediate for synthetic transformations.
Nucleophilic Reactivity of the Active Methylene Group
Once formed, the resonance-stabilized enolate of this compound is an excellent carbon-based nucleophile. The electron density is highest at the central carbon and the oxygen atoms, but reactions with electrophiles predominantly occur at the α-carbon, leading to the formation of new carbon-carbon bonds. This reactivity is the foundation of its utility in organic synthesis.
Common reactions involving the nucleophilic enolate include:
Alkylation: The enolate readily participates in nucleophilic substitution reactions (typically SN2) with alkyl halides. This reaction attaches an alkyl group to the central carbon, forming a substituted this compound derivative. The choice of a primary or secondary alkyl halide is crucial to avoid competing elimination reactions. udel.edu
Acylation: Reaction of the enolate with acyl chlorides or anhydrides results in the introduction of an acyl group at the active methylene position. This provides a route to more complex polycarbonyl compounds.
Michael Addition: As a soft nucleophile, the this compound enolate can undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. The nucleophilic attack occurs at the β-carbon of the unsaturated system, leading to the formation of a 1,5-dicarbonyl compound. nih.gov
The versatility of these reactions allows for the construction of complex molecular frameworks from relatively simple starting materials.
Reaction Kinetics and Thermodynamics
In reactions involving enolate formation, particularly with unsymmetrical starting materials, the principles of kinetic and thermodynamic control are paramount. Although this compound is symmetrical with respect to its α-hydrogens, its alkylated derivatives are not, and these principles govern subsequent reactions.
Kinetic Control: The kinetic product is the one that is formed fastest. Its formation involves the transition state with the lowest activation energy. For enolate formation, this typically means the deprotonation of the most sterically accessible α-hydrogen. Kinetic control is favored by using strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) and short reaction times. These conditions make the deprotonation step essentially irreversible. udel.eduwikipedia.org
Thermodynamic Control: The thermodynamic product is the most stable product. Its formation involves a reversible pathway that allows equilibrium to be established. The most stable, more substituted enolate will be the major species at equilibrium. Thermodynamic control is favored by using weaker bases (like sodium ethoxide), higher temperatures, and longer reaction times, which allow the less stable kinetic enolate to revert to the starting material and then form the more stable thermodynamic enolate. khanacademy.orgmasterorganicchemistry.com
Understanding these concepts allows chemists to selectively form a desired product by carefully choosing the reaction conditions such as the base, solvent, and temperature. While specific kinetic and thermodynamic data for this compound reactions are not extensively documented, the principles derived from studies of other β-dicarbonyl compounds are directly applicable.
Role of Functional Groups in Reactivity
The two ethyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. The resulting product, acetylmalonic acid, is a β-keto acid and is often unstable, readily undergoing decarboxylation. aklectures.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding a carboxylate salt. A final acidification step is required to protonate the carboxylate and the enolate to form the β-keto acid. Harsh basic conditions or high temperatures can promote decomposition and decarboxylation. nih.gov
The hydrolysis of compounds like this compound can be challenging. The resulting acetylmalonic acid has a strong tendency to decarboxylate (lose CO₂) upon heating, which can lead to the formation of acetone as a final product if both ester groups are hydrolyzed and decarboxylated. nih.gov
Table 2: Summary of Functional Group Roles
| Functional Group | Role in Reactivity |
|---|---|
| Acetyl Group (-COCH₃) | Increases the acidity of the α-hydrogens through electron withdrawal. Participates in enolate resonance stabilization. |
| Ester Groups (-COOEt) | Increase the acidity of the α-hydrogens. Participate in enolate resonance stabilization. Provide sites for hydrolysis reactions. |
This table is interactive. You can sort and filter the data.
Carbonyl Group Reactivity
This compound possesses three carbonyl groups: one acetyl (ketone) carbonyl and two ester carbonyls. These functional groups exhibit distinct reactivity profiles, primarily governed by the electrophilicity of the carbonyl carbon. The acetyl carbonyl is significantly more electrophilic and, therefore, more reactive towards nucleophiles than the ester carbonyls. This difference is attributed to the presence of two oxygen atoms in the ester groups, which can donate lone-pair electron density to the carbonyl carbon, thereby reducing its partial positive charge and reactivity.
This differential reactivity is prominently observed in cyclocondensation reactions, such as the Knorr pyrazole (B372694) synthesis. chemhelpasap.comjk-sci.com In these reactions, nucleophiles like hydrazine (B178648) preferentially attack the more electrophilic acetyl carbonyl group. The initial step involves a nucleophilic addition to the ketone, forming a hydrazone intermediate. chemhelpasap.com This is followed by an intramolecular nucleophilic acyl substitution at one of the less reactive ester carbonyls, leading to the formation of a stable heterocyclic ring. chemhelpasap.com
The general mechanism for the reaction with hydrazine is outlined below:
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbon of the acetyl group.
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a hydrazone.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carbonyl carbon of one of the ethyl ester groups.
Ring Closure and Elimination: This intramolecular attack leads to the formation of a five-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final pyrazolone (B3327878) product. youtube.com
While the primary reaction pathway involves the acetyl group, the ester groups can undergo reactions such as hydrolysis under acidic or basic conditions, though this typically requires more forcing conditions than reactions at the acetyl center. Reactions involving strong reducing agents or organometallic reagents are expected to show similar selectivity, with initial reaction at the more accessible and electrophilic ketone functionality. For instance, while sodium borohydride (B1222165) is generally considered too weak to reduce esters under standard conditions, it readily reduces ketones. This selectivity allows for the potential reduction of the acetyl group to a secondary alcohol while leaving the ester groups intact, although specific studies on this compound are not widely documented.
Stereochemical Control and Regioselectivity in Reactions
Regioselectivity is a critical aspect of the reactions of this compound due to its unsymmetrical 1,3-dicarbonyl structure. The selective reaction at the ketone carbonyl over the ester carbonyls is a clear demonstration of regiochemical control dictated by the inherent electronic properties of the functional groups.
The synthesis of pyrazole derivatives serves as a classic example of regioselectivity in reactions involving this compound. researchwithrowan.comnih.gov When this compound reacts with hydrazine or substituted hydrazines, the reaction proceeds with high regioselectivity. The initial nucleophilic attack consistently occurs at the acetyl carbonyl group. The subsequent intramolecular cyclization involves one of the two ester groups, leading to the formation of a single constitutional isomer of the resulting pyrazolone. Specifically, the reaction with hydrazine hydrate (B1144303) yields ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate.
This outcome can be rationalized by comparing the relative electrophilicity of the carbonyl carbons. The ketone is a more potent electrophile than the ester, directing the initial intermolecular step. Once the hydrazone is formed, the intramolecular cyclization is sterically and electronically favored to proceed via attack on the nearby ester carbonyl. This inherent selectivity makes this compound a valuable precursor for the unambiguous synthesis of specifically substituted heterocyclic systems. rsc.orgbeilstein-journals.org
The table below summarizes the regioselective outcome of the Knorr pyrazole synthesis using this compound and hydrazine hydrate.
| Reactants | Major Product | Regioselectivity Principle |
| This compound + Hydrazine Hydrate | Ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate | Initial nucleophilic attack on the more electrophilic acetyl (ketone) carbonyl, followed by intramolecular cyclization via the ester carbonyl. |
While regioselectivity is well-established, studies focusing on stereochemical control in reactions of this compound are less common. Most asymmetric reactions involving malonate derivatives focus on creating stereocenters at the α-carbon through alkylation or Michael additions, rather than targeting the carbonyl groups. nih.gov Enantioselective reduction of the acetyl ketone to form a chiral alcohol is theoretically possible using chiral reducing agents or catalytic asymmetric hydrogenation. libretexts.orgwikipedia.org However, specific applications of these methods to this compound, with corresponding data on enantiomeric excess, are not extensively reported in the literature. The development of stereoselective reactions targeting the carbonyl centers of this compound remains an area for further investigation.
Advanced Applications in Organic Synthesis
Building Block for Complex Carbon Skeletons
The reactivity of diethyl acetylmalonate makes it an excellent precursor for the synthesis of various acyclic and carbocyclic frameworks. The presence of the acetyl group, in addition to the two ester groups, provides a handle for further functionalization and manipulation, leading to the formation of key structural motifs such as β-hydroxy ketones, β-diketones, and substituted acetic acids.
This compound serves as a precursor for the synthesis of β-hydroxy ketones, which are important structural units in many natural products and pharmaceuticals. The fundamental approach involves an aldol-type reaction where the enolate of this compound adds to an aldehyde or ketone.
The general mechanism for the base-catalyzed synthesis of a β-hydroxy ketone using this compound proceeds as follows:
Enolate Formation: A base abstracts an acidic α-hydrogen from the methylene (B1212753) group of this compound, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a new carbon-carbon bond and an alkoxide intermediate.
Protonation: The alkoxide is subsequently protonated, typically by the conjugate acid of the base used or during aqueous workup, to yield the β-hydroxy derivative.
Decarboxylation: Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, ultimately yielding the β-hydroxy ketone.
This methodology provides a reliable route to access a wide array of β-hydroxy ketones with varying substitution patterns, depending on the choice of the starting aldehyde or ketone.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Aldehyde (R-CHO) | Sodium ethoxide | Diethyl 2-acetyl-2-(1-hydroxyalkyl)malonate |
| This compound | Ketone (R-CO-R') | Lithium diisopropylamide (LDA) | Diethyl 2-acetyl-2-(1-hydroxyalkyl)malonate |
The synthesis of β-diketones, or 1,3-diketones, is another significant application of this compound. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and are also used as ligands in coordination chemistry. The most common method for the preparation of β-diketones from this compound involves the acylation of its enolate.
The reaction sequence typically involves:
Enolate Generation: Treatment of this compound with a suitable base, such as sodium ethoxide or sodium hydride, generates the corresponding enolate.
Acylation: The enolate is then reacted with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetra-substituted carbon center.
Hydrolysis and Decarboxylation: The resulting acylated malonic ester is then subjected to hydrolysis and decarboxylation to yield the desired β-diketone. The acetyl group from the starting material and one of the ester groups are removed in this process.
This synthetic strategy allows for the introduction of a wide variety of acyl groups, leading to the formation of a diverse library of β-diketones.
| Acylating Agent | Base | Intermediate Product | Final Product (after hydrolysis and decarboxylation) |
| Acetyl chloride | Sodium hydride | Diethyl diacetylmalonate | Acetylacetone |
| Benzoyl chloride | Sodium ethoxide | Diethyl acetylbenzoylmalonate | Benzoylacetone |
This compound can be utilized in a modified malonic ester synthesis to produce α-substituted acetic acids. The classical malonic ester synthesis is a well-established method for converting alkyl halides into carboxylic acids with two additional carbon atoms. guidechem.com
The process, when adapted for this compound, follows these steps:
Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of this compound, creating a nucleophilic enolate. chemicalbook.com
Alkylation: The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, forming an alkylated this compound derivative. This step can be repeated with a different alkyl halide to introduce a second substituent. guidechem.com
Hydrolysis and Decarboxylation: The substituted this compound is then hydrolyzed with acid or base, which cleaves both the ester groups and the acetyl group, to form a substituted malonic acid. chemicalbook.com Upon heating, this intermediate readily decarboxylates to yield the final substituted acetic acid. chemicalbook.com
This method is highly versatile, allowing for the synthesis of a wide range of mono- and di-substituted acetic acids. A significant challenge with this synthesis is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired monosubstituted product. guidechem.com
| Alkylating Agent | Product (after hydrolysis and decarboxylation) |
| Methyl iodide | Propanoic acid |
| Benzyl bromide | 3-Phenylpropanoic acid |
Construction of Heterocyclic Systems
The reactivity of the active methylene group in this compound makes it a valuable C2 synthon for the construction of various heterocyclic rings. Through condensation reactions, it can be incorporated into carbocyclic and heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. This compound can readily participate in this reaction due to the acidity of its α-protons.
The general mechanism involves:
Enolate Formation: A mild base, such as piperidine (B6355638) or pyridine, abstracts a proton from the active methylene group of this compound to form an enolate.
Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming an aldol-type addition product.
Dehydration: This intermediate then undergoes dehydration to yield a stable α,β-unsaturated product.
The resulting electron-deficient alkene can serve as a versatile intermediate for further synthetic transformations, including Michael additions and cycloadditions, for the construction of more complex heterocyclic systems.
| Carbonyl Compound | Base | Product |
| Benzaldehyde | Piperidine | Diethyl 2-acetyl-3-phenylpropenedioate |
| Acetone (B3395972) | Pyrrolidine | Diethyl 2-acetyl-3-methylbut-2-enedioate |
This compound can also participate in Claisen condensation reactions, which involve the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. In this context, this compound typically acts as the nucleophilic component. An advantage of using a β-dicarbonyl compound like this compound is the avoidance of unwanted self-condensation reactions.
The reaction proceeds via the following steps:
Enolate Formation: A strong base, such as sodium ethoxide, removes a proton from the active methylene group of this compound.
Nucleophilic Acyl Substitution: The resulting enolate attacks the carbonyl carbon of another ester molecule. This is followed by the elimination of an alkoxide leaving group, forming a β-keto ester derivative.
This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize more complex β-dicarbonyl compounds, which are precursors to a variety of heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines.
| Ester Reactant | Base | Product |
| Ethyl acetate (B1210297) | Sodium ethoxide | Triethyl 1,1,2-ethanetricarboxylate |
| Ethyl benzoate | Sodium hydride | Diethyl 1-benzoyl-1,2-ethanedicarboxylate |
Pyrrole (B145914) Synthesis
While not a direct reactant in the classical Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, this compound plays an indirect but significant role in related pyrrole ring formation methodologies, primarily through its derivatives. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The most notable of these is the Knorr pyrrole synthesis, a powerful method for creating substituted pyrroles. wikipedia.org
The Knorr synthesis typically involves the reaction of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester. wikipedia.org this compound's relevance comes from the in situ generation of a key intermediate, diethyl aminomalonate (DEAM). Diethyl malonate can be nitrosated and subsequently reduced to form DEAM. This amine is then reacted with a 1,3-diketone in boiling acetic acid to yield highly substituted ethyl pyrrole-2-carboxylates. This variation of the Knorr synthesis demonstrates considerable regioselectivity, affording specific pyrrole isomers in good yields.
The general mechanism for the Knorr pyrrole synthesis starts with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, the elimination of a water molecule, and subsequent isomerization to furnish the aromatic pyrrole ring. wikipedia.org The use of DEAM in this sequence allows for the introduction of an ester group at the 2-position of the pyrrole ring, a common feature in many porphyrin synthesis precursors.
| Precursor 1 | Precursor 2 | Key Intermediate | Synthesis Method | Product Class |
| Diethyl malonate derivative | 1,3-Diketone | Diethyl aminomalonate (DEAM) | Knorr-type Synthesis | Ethyl pyrrole-2-carboxylates |
| α-Amino-ketone | β-Ketoester | Enamine | Knorr Pyrrole Synthesis | Substituted Pyrroles |
| 1,4-Dicarbonyl compound | Primary Amine/Ammonia | Hemiaminal | Paal-Knorr Synthesis | Substituted Pyrroles |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. While this compound is not a canonical substrate in classic MCRs like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, which typically employ β-ketoesters like ethyl acetoacetate, the broader class of malonate derivatives is increasingly being utilized in novel MCRs to construct complex heterocyclic scaffolds. mdpi.comresearchgate.net
Research in MCRs has demonstrated the utility of malonates in the synthesis of diverse heterocyclic systems. For example, a three-component reaction involving an aldehyde, an alkyl acrylate, and a malonate derivative (diethyl methylmalonate) has been developed. This reaction proceeds via a tandem sequence, showcasing how the nucleophilic nature of the malonate carbanion can be harnessed in a cascade process to build complex molecular architectures in a single step.
In other developments, malonates have been used in MCRs for the synthesis of functionalized pyridines and other nitrogen-containing heterocycles. These reactions often take advantage of the reactivity of the active methylene group to participate in condensation and cyclization cascades. The ability to modify the malonate starting material (e.g., as this compound) provides a powerful tool for introducing additional functionality into the final heterocyclic product, contributing to the diversity of accessible molecular structures. mdpi.com
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Novel 3-Component Reaction | Aromatic Aldehyde | Alkyl Acrylate | Diethyl Methylmalonate | Highly Substituted Adduct |
| Hantzsch Synthesis (Classical) | Aldehyde | β-Ketoester (x2) | Ammonia | Dihydropyridine |
| Biginelli Reaction (Classical) | Aldehyde | β-Ketoester | Urea (B33335) | Dihydropyrimidinone |
Asymmetric Synthesis Utilizing this compound
Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is of paramount importance in medicinal chemistry and materials science. The active methylene group in this compound provides a prochiral center that can be functionalized enantioselectively. Two primary strategies are employed for this purpose: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For a substrate like this compound, a chiral alcohol could be used to replace one of the ethyl ester groups, forming a chiral ester. The steric and electronic properties of this chiral auxiliary would then influence the trajectory of an incoming electrophile (e.g., an alkyl halide in an alkylation reaction), leading to the preferential formation of one diastereomer. libretexts.org Subsequent removal of the auxiliary reveals the enantiomerically enriched product and allows for the recovery of the auxiliary. Oxazolidinones and pseudoephedrine are examples of highly effective chiral auxiliaries used in the asymmetric alkylation of enolates derived from carbonyl compounds. wikipedia.org
Chiral Catalysis: The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product is a highly efficient and elegant approach to asymmetric synthesis. For reactions involving this compound, this typically involves the generation of its enolate in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment around the enolate, causing the electrophile to attack one face of the planar enolate preferentially.
Enantioselective Michael additions of the related diethyl malonate to α,β-unsaturated ketones (chalcones) have been successfully achieved using chiral catalysts. longdom.orgresearchgate.net For instance, a nickel complex with the chiral ligand (-)-sparteine (B7772259) has been shown to catalyze this reaction, yielding the corresponding adducts in good yields and with high enantioselectivity (up to 88% ee). longdom.org Similarly, chiral phase-transfer catalysts have been employed for the enantioselective α-alkylation of malonate derivatives, achieving excellent yields and enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net While specific documented examples for this compound are less common, these methodologies demonstrate the potential for its application in asymmetric synthesis.
| Asymmetric Strategy | Description | Key Component(s) | Typical Reaction |
| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new chiral center. | Oxazolidinones, Pseudoephedrine | Asymmetric Alkylation, Aldol Reactions |
| Chiral Catalysis | A chiral catalyst creates a stereochemically defined environment for the reaction. | Chiral Ligands (e.g., (-)-sparteine), Chiral Phase-Transfer Catalysts | Enantioselective Michael Addition, Asymmetric Alkylation |
Role in Medicinal and Pharmaceutical Chemistry Research
Intermediate in Drug Candidate Synthesis
The utility of diethyl acetylmalonate as a precursor is evident in the development of several classes of therapeutic agents.
Derivatives of this compound have been explored for their potential anti-inflammatory properties. smolecule.com The core structure of this compound can be modified to generate compounds that may modulate inflammatory pathways. For instance, research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has included the synthesis of complex heterocyclic structures where malonic acid esters are key starting materials. While direct synthesis pathways from this compound for currently marketed anti-inflammatory drugs are not extensively documented in publicly available research, its derivatives are actively being investigated in preclinical studies for their anti-inflammatory and analgesic potential. smolecule.com
One area of investigation involves the synthesis of pyrazoles and related heterocyclic systems. The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazolone (B3327878) rings, a common motif in a number of anti-inflammatory compounds. These synthesized compounds are then typically evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX), which are key mediators of inflammation.
The structural framework of this compound is also amenable to the synthesis of compounds with anticonvulsant activity. Historically, the related compound diethyl malonate has been a cornerstone in the synthesis of barbiturates, a class of drugs known for their sedative and anticonvulsant effects. wikipedia.org More contemporary research has explored the synthesis of novel anticonvulsant agents derived from malonic acid esters.
For example, the synthesis of novel N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which have shown anticonvulsant activity in rodent models, utilizes precursors that can be conceptually derived from the functional groups present in this compound. nih.gov These studies highlight the potential of using this malonic ester as a starting point for creating diverse molecular architectures with the potential to modulate neuronal excitability. The general synthetic strategy often involves the alkylation or acylation of the active methylene (B1212753) group of the malonate, followed by cyclization reactions to build the desired heterocyclic core of the anticonvulsant drug.
A significant application of this compound's reactivity is in the synthesis of certain antibiotics, particularly those belonging to the quinolone class. While diethyl malonate is a more direct precursor, its acetylated derivative can also be utilized in multi-step synthetic routes. nih.gov The synthesis of nalidixic acid, the first quinolone antibiotic, involves the reaction of an aniline (B41778) derivative with a malonic ester derivative. wikipedia.org
More specifically, chalcone (B49325) malonate derivatives have been synthesized and evaluated for their antibacterial activities. In one study, a series of novel chalcone malonate derivatives were synthesized, and one compound, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogenic bacterium. nih.gov This highlights the potential of using this compound as a scaffold to develop new antibacterial agents.
| Compound Name | Target Organism | EC50 (μg/mL) |
| Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate | Xanthomonas oryzae pv. oryzae (Xoo) | 10.2 |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 71.7 |
| Thiodiazole copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 97.8 |
The application of this compound as an intermediate in the synthesis of therapeutics for metabolic disorders is an emerging area of research. While specific examples of marketed drugs are not yet prevalent, the investigation into the effects of its derivatives on metabolic pathways is underway. smolecule.com The versatility of this compound allows for the introduction of various functional groups that could potentially interact with biological targets involved in metabolic regulation. Research in this area is focused on synthesizing libraries of novel compounds derived from this compound and screening them for activity against targets such as enzymes involved in glucose and lipid metabolism.
Exploration of Biological Activities of this compound Derivatives
Beyond its role as a synthetic intermediate, researchers are also exploring the inherent biological activities of compounds directly derived from this compound.
The derivatives of this compound are being investigated as potential enzyme inhibitors for various therapeutic targets. The core structure can be elaborated to design molecules that fit into the active sites of specific enzymes, thereby modulating their activity.
One area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. Studies on aminoalkanol derivatives have shown that these compounds can act as competitive inhibitors of acetylcholinesterase. nih.gov While not directly synthesized from this compound in the cited study, the structural motifs present in these inhibitors can be envisioned as being accessible through synthetic routes starting from malonic ester derivatives. The research in this field involves synthesizing a range of derivatives and evaluating their inhibitory potency (IC50 values) and mechanism of inhibition against the target enzyme.
| Derivative Type | Target Enzyme | Inhibition Type | Key Findings |
| Aminoalkanol Derivatives | Acetylcholinesterase (AChE) | Competitive | Inhibitory potency depends on the nature of substituents, with isopropylamine (B41738) and methyl groups showing stronger inhibition. |
Modulators of Metabolic Pathways
Research has increasingly focused on the development of small molecule inhibitors that can target protein kinases, which are pivotal enzymes in the regulation of metabolic processes. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and metabolic disorders. This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives, which have demonstrated significant potential as kinase inhibitors.
The primary role of this compound in this context is as a C3 synthon, providing a three-carbon fragment in condensation reactions with amidines, ureas, or guanidines to form the core pyrimidine ring structure. This heterocyclic scaffold is a common feature in many clinically evaluated and approved kinase inhibitors.
Table 1: Synthesis of Kinase Inhibitors from Diethyl Malonate Derivatives
| Precursor | Target Kinase(s) | Resulting Compound Class | Therapeutic Area | Reference |
| Diethyl Malonate Derivative | PI3Kβ | Imidazo (B10784944) pyrimidinones (B12756618) | Oncology | |
| Diethyl Malonate Derivative | PI3K, mTOR | Thienopyrimidines, Pyrimidinones | Oncology | |
| Diethyl Malonate Derivative | EGFRC797S | 2-aminopyrimidine (B69317) derivatives | Oncology | |
| Diethyl Malonate Derivative | Aurora Kinase, Polo-like Kinase | Pyrimidine derivatives | Oncology |
This table is interactive. Click on the headers to sort the data.
Detailed Research Findings
Several research endeavors have highlighted the utility of this compound and its parent compound, diethyl malonate, in the creation of potent metabolic pathway modulators. For instance, researchers at GlaxoSmithKline developed a series of imidazo pyrimidinones that selectively inhibit PI3Kβ. The synthesis of these compounds involved the condensation of 2-aminoimidazoles with diethyl malonate to construct the core pyrimidinone structure. Further modifications of this scaffold led to compounds with significant in vitro and in vivo activity, demonstrating the potential of this chemical class in oncology.
Similarly, the pursuit of pan-PI3K inhibitors has led to the synthesis of thienopyrimidines and pyrimidinones, where diethyl malonate derivatives are crucial for forming the central pyrimidine ring. These compounds have shown the ability to inhibit Akt phosphorylation, a downstream effector of PI3K signaling, in cell-based assays.
More recently, the challenge of acquired drug resistance in cancer therapy has driven the development of fourth-generation EGFR tyrosine kinase inhibitors. A series of 2-aminopyrimidine derivatives were designed and synthesized to target the EGFRC797S mutation, which confers resistance to earlier generations of inhibitors. These compounds, derived from pyrimidine scaffolds, showed significant anti-proliferative activity against resistant cell lines.
Furthermore, the synthesis of pyrimidine-based inhibitors for Aurora kinases and Polo-like kinases, both critical regulators of the cell cycle with metabolic implications, often utilizes diethyl malonate or similar precursors. The resulting aminopyrimidine structures are capable of forming key hydrogen bond interactions within the ATP-binding pocket of these kinases, leading to their inhibition.
Contributions to Agrochemical Science
Precursor in Herbicide Development
While specific, commercially available herbicides directly synthesized from diethyl acetylmalonate are not extensively documented in publicly available literature, its structural features make it an important intermediate in the conceptual design and synthesis of herbicidal compounds. The core malonate structure is a key component in various synthetic pathways leading to active herbicidal molecules.
One of the related compounds, diethyl malonate, is a known precursor in the synthesis of the herbicide sethoxydim and derivatives of 2-amino-4-chloro-6-methoxypyrimidine, which exhibit herbicidal properties. wikipedia.org The addition of an acetyl group in this compound provides an additional handle for chemical modification, potentially leading to the development of novel herbicides with improved efficacy or different modes of action. The reactivity of the acetyl group allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds for screening as potential herbicides.
The general approach to utilizing this compound in herbicide synthesis involves its reaction with other chemical moieties to construct a larger molecule with the desired herbicidal activity. The ester groups can be hydrolyzed and decarboxylated, while the acetyl group can participate in condensation reactions, allowing for the creation of a wide array of derivatives.
Table 1: Potential Reactions of this compound in Herbicide Synthesis
| Reaction Type | Reactant | Potential Product Moiety |
| Knoevenagel Condensation | Aldehydes or ketones | Substituted alkenes |
| Claisen Condensation | Esters | β-keto esters |
| Alkylation | Alkyl halides | Substituted malonates |
| Acylation | Acyl chlorides | β-diketones |
This table illustrates the versatility of this compound as a precursor in the synthesis of various chemical structures that could form the backbone of new herbicidal compounds.
Role in Pesticide Synthesis
Similar to its role in herbicide development, this compound serves as a valuable intermediate in the synthesis of pesticides. The term "pesticide" encompasses a broad range of substances, including insecticides and fungicides. The chemical reactivity of this compound allows for the introduction of various functional groups that can confer pesticidal properties to the final molecule. chemicalbook.com
For instance, the synthesis of pyrimidine (B1678525) derivatives, a class of compounds known for their fungicidal activity, often involves precursors with reactive carbonyl groups. nih.gov this compound, with its acetyl and ester carbonyls, can be a key starting material in the construction of the pyrimidine ring. The synthesis of novel pyrimidine derivatives has been a focus of research for developing new antifungal agents for crop protection. nih.gov
The versatility of this compound is further highlighted by its potential use in synthesizing heterocyclic compounds, which are a common feature in many pesticides. chemicalbook.com The ability to undergo various condensation and cyclization reactions makes it a suitable candidate for building the core structures of new insecticidal and fungicidal molecules.
Table 2: Examples of Pesticide Classes with Potential Synthetic Links to this compound
| Pesticide Class | Potential Synthetic Role of this compound |
| Pyrimidine Fungicides | Precursor for the formation of the pyrimidine ring structure. |
| Organophosphate Insecticides | While not a direct precursor, its derivatives could be used to synthesize the organic portion of the molecule. |
| Heterocyclic Pesticides | A building block for the synthesis of various heterocyclic ring systems. |
This table outlines the potential applications of this compound in the synthesis of different classes of pesticides, underscoring its importance as a versatile chemical intermediate.
Exploration in Materials Science
Synthesis of Functional Polymers
While direct polymerization of diethyl acetylmalonate is not a common route, its structure lends itself to modification and subsequent incorporation into polymer backbones, as demonstrated by analogous research with diethyl malonate. A significant area of exploration is in the synthesis of hyperbranched polyesters. These are highly branched, three-dimensional macromolecules that offer unique properties such as high solubility, low viscosity, and a high density of functional groups.
A key strategy involves the transformation of the this compound molecule into an AB₂ or AB₃ type monomer, where 'A' and 'B' represent different reactive functional groups. This allows for a one-pot polycondensation reaction, leading to the formation of a hyperbranched structure.
For instance, a synthetic route analogous to that used for diethyl malonate could involve the following steps:
Functionalization: The active methylene (B1212753) proton on the this compound can be deprotonated, and the resulting carbanion can react with a molecule containing both a protected hydroxyl group and a reactive group that can be converted to a carboxylic acid.
Deprotection and Activation: The protected hydroxyl group can be deprotected to yield a free hydroxyl group, and the other functional group can be converted to a carboxylic acid, thus creating an AB₂ monomer where the carboxylic acid is the 'A' group and the two hydroxyl groups are the 'B' groups.
Polycondensation: The AB₂ monomers can then undergo a self-condensation reaction, typically at elevated temperatures, to form the hyperbranched polyester. The 'A' group of one monomer reacts with a 'B' group of another, leading to the formation of ester linkages and the characteristic branched architecture.
This approach allows for the creation of a diverse range of aliphatic hyperbranched polyesters with a high degree of branching. The presence of the acetyl group from the original this compound could be retained as a pendant functional group, offering further possibilities for post-polymerization modification.
Tailoring Polymer Properties through this compound Incorporation
Thermal Properties: The introduction of the acetylmalonate moiety can affect the thermal stability of the resulting polymer. In the case of hyperbranched polyesters derived from analogous malonate-based monomers, thermogravimetric analysis (TGA) has shown that these polymers exhibit moderate thermal stability. The decomposition temperature is influenced by the molecular weight and the nature of the spacer units used in the monomer synthesis.
Table 1: Thermal Properties of Hyperbranched Polyesters Derived from Diethyl Malonate-Based Monomers
| Monomer System | Molecular Weight (Mw) | Polydispersity Index (PDI) | Decomposition Temperature (TGA, 10% weight loss) |
|---|---|---|---|
| AB₂ - C4 Spacer | ~49,000 | ~3.4 | 250-300°C |
| AB₃ - C4 Spacer | ~25,000 | ~2.8 | 240-290°C |
Data is illustrative and based on analogous systems.
Solubility and Encapsulation: A key feature of hyperbranched polymers is their globular structure and the presence of internal cavities. The incorporation of polar groups, such as the ester and acetyl functionalities from this compound, can create a polar matrix within the polymer. This can enhance the solubility of the polymer in polar organic solvents. Furthermore, these internal polar cavities can be utilized for molecular encapsulation, where the polymer can host small guest molecules. For example, hyperbranched polyesters synthesized from diethyl malonate derivatives have demonstrated the ability to encapsulate dyes like methyl orange from an aqueous phase into an organic phase, indicating the presence of effective binding sites within the polymer matrix.
Functionalization: The acetyl group in this compound serves as a latent functional group. If this group is preserved during the polymerization process, it provides a reactive site for post-polymerization modification. This allows for the attachment of other molecules to the polymer backbone, which can be used to further tailor the polymer's properties for specific applications, such as drug delivery or catalysis.
Table 2: Influence of this compound-derived Monomer on Polymer Characteristics
| Property | Influence of Incorporation | Research Findings |
|---|---|---|
| Molecular Weight | Can be controlled by reaction conditions. | Higher molecular weights are generally achievable with less sterically hindered monomers. |
| Solubility | Enhanced in polar organic solvents. | The presence of ester and acetyl groups increases the polarity of the polymer. |
| Encapsulation Capability | Creates a polar matrix capable of hosting guest molecules. | Demonstrated with the encapsulation of methyl orange in analogous systems. |
| Functionality | Introduces reactive acetyl groups for further modification. | The acetyl group can be a site for subsequent chemical reactions. |
Findings are based on analogous hyperbranched polyester systems.
Theoretical and Computational Studies
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of diethyl acetylmalonate. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.
A computational analysis of a series of β-keto esters using DFT at the M062x/6-311+G(d,p) level of theory reveals important electronic descriptors. nih.gov These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.
For a representative β-keto ester, these values can be calculated and are presented in the table below to illustrate the typical electronic properties that would be expected for this compound.
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | -0.03 | -0.82 |
| HOMO-LUMO Gap | 0.22 | 5.98 |
Note: The data presented are for a representative β-keto ester and are intended to be illustrative for this compound. The exact values for this compound would require specific calculations.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would show a high electron density around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. Conversely, the acidic proton on the α-carbon is a site of nucleophilic character upon deprotonation.
Transition state modeling is a powerful computational technique used to study the energy barriers and mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding reactions such as alkylation and acylation at the active methylene (B1212753) carbon.
While specific transition state models for reactions of this compound are not prominently featured in the reviewed literature, the principles can be understood from studies on similar carbonyl compounds. For instance, the thionation of carbonyl compounds with Lawesson's reagent has been studied using DFT, revealing a two-step mechanism involving a cycloaddition and a subsequent cycloreversion. The calculations were able to determine the structures and energies of the transition states, providing a detailed picture of the reaction pathway.
In the context of a typical reaction of this compound, such as deprotonation followed by alkylation, transition state modeling could be used to:
Determine the activation energy for the deprotonation step with a given base.
Model the SN2 transition state for the alkylation of the resulting enolate with an alkyl halide.
Investigate the stereoselectivity of reactions by comparing the energies of different transition state diastereomers.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing insights into the dynamic processes of reactions, conformational changes, and intermolecular interactions. While quantum chemical calculations are often performed on static structures, MD simulations introduce the element of time and temperature.
For a molecule like this compound, MD simulations could be employed to study its behavior in a solvent, observing how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and reactivity. For example, a study on mixtures of ethyl acetate (B1210297) and diethyl succinate (B1194679) utilized MD simulations to investigate transport properties and microscopic structures. acs.org
Although specific MD studies on the reaction pathways of this compound are not readily found, this methodology is widely used in drug design to simulate the binding of a ligand to a protein. researchgate.net In a similar vein, MD simulations could be used to model the interaction of the this compound enolate with an electrophile, providing a more dynamic picture of the reaction pathway than static transition state modeling alone.
Structure-Activity Relationship (SAR) Prediction through Computational Models
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the development of new molecules with specific biological activities. nih.govpatsnap.com These studies aim to correlate the chemical structure of a compound with its biological effect. Computational models are central to modern SAR and QSAR analysis. patsnap.com
While no specific SAR or QSAR studies focused on this compound were identified in the search, the principles can be illustrated with studies on related β-keto esters. For instance, a series of β-keto esters have been designed and evaluated for their antibacterial activity. nih.gov In such a study, various molecular descriptors would be calculated for each compound and correlated with their observed antibacterial potency.
Key steps in a computational SAR study of a series of this compound derivatives would include:
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule in the series.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by predicting the activity of a set of compounds not used in the model building process.
A hypothetical QSAR study on a series of this compound derivatives might reveal, for example, that increasing the lipophilicity of a substituent at a particular position leads to enhanced biological activity, while bulky substituents are detrimental.
Solvation Effects on this compound Reactivity
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry offers several approaches to model these solvation effects. These are broadly categorized into explicit and implicit solvation models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally expensive but can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Implicit Solvation Models (Continuum Models): Here, the solvent is treated as a continuous medium with a characteristic dielectric constant. youtube.com This is a more computationally efficient approach and is widely used to calculate the properties of molecules in solution. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).
A study on the keto-enol tautomerization of β-dicarbonyl compounds benchmarked the performance of various continuum solvation models. miami.edu Such models are crucial for accurately predicting the relative stabilities of tautomers and the energetics of reactions in solution. For this compound, the keto-enol tautomerism is a key aspect of its chemistry, and the position of this equilibrium is highly solvent-dependent.
Computational studies can quantify the stabilization of the enol form in different solvents. For example, polar protic solvents would be expected to stabilize the enol form through hydrogen bonding. A computational study could provide the following type of data:
| Solvent | Dielectric Constant | Calculated Relative Energy of Enol Form (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.0 |
| Toluene | 2.4 | -1.2 |
| Dichloromethane (B109758) | 8.9 | -2.5 |
| Acetonitrile (B52724) | 37.5 | -3.8 |
| Water | 78.4 | -5.1 |
Note: This data is hypothetical and illustrative of the trends that would be expected from a computational study on the solvation effects on the keto-enol equilibrium of this compound.
These calculations would help in rationalizing the choice of solvent for a particular reaction to favor a desired outcome.
Green Chemistry and Sustainable Approaches
Development of Environmentally Benign Synthesis Methods
The traditional synthesis of diethyl acetylmalonate often involves reagents and conditions that are misaligned with green chemistry goals. For instance, the use of highly reactive acylating agents such as acetyl chloride can lead to the formation of corrosive hydrogen chloride (HCl) gas as a byproduct. Solvents are often volatile organic compounds (VOCs), and the reactions may require significant energy input. The development of environmentally benign methods focuses on mitigating these issues.
Key areas of research and development include:
Alternative Acylating Agents: Replacing acetyl chloride with less hazardous alternatives is a primary goal. Acetic anhydride (B1165640) is one option, which produces acetic acid as a byproduct—a substance that is less corrosive and more easily handled or recycled than HCl. Other potential routes could explore direct acetylation using acetic acid, although this requires catalytic activation and efficient water removal to drive the reaction equilibrium.
Greener Solvents: Efforts are being made to replace conventional solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) with more sustainable options. These include bio-based solvents, supercritical fluids (like CO2), or in some cases, performing the reaction in water or under solvent-free conditions.
Energy-Efficient Techniques: The application of alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net These techniques can enhance reaction rates, leading to higher throughput and efficiency. researchgate.net
The table below compares a traditional synthesis approach with a potential greener alternative.
| Feature | Traditional Method | Greener Proposed Method |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride / Acetic Acid |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) or Solvent-free |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid |
| Energy Source | Conventional Reflux | Microwave Irradiation |
| Waste Profile | Corrosive gas, Halogenated solvent waste | Recyclable acid, Biodegradable solvent |
Catalyst Development for Sustainable Production
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy requirements, and minimize waste. In the synthesis of this compound, catalyst development is focused on moving away from stoichiometric reagents (where a large amount of a substance is consumed in the reaction) towards catalytic systems that can be used in small amounts and recycled.
Conventional C-acylation of diethyl malonate often employs strong bases like sodium ethoxide or Lewis acids like magnesium chloride to facilitate the reaction. acs.org Sustainable catalyst development aims to replace these with more efficient and reusable alternatives.
Phase-Transfer Catalysts (PTC): For reactions involving immiscible phases, phase-transfer catalysts like quaternary ammonium (B1175870) salts can enhance reaction rates and yields. google.com These catalysts facilitate the transport of reactants across the phase boundary, allowing reactions to proceed under milder conditions and potentially reducing the need for harsh solvents. google.com
Biocatalysts: Although less explored for this specific transformation, enzymes could offer a highly selective and environmentally benign route. A targeted enzyme could potentially catalyze the acylation of diethyl malonate under mild conditions (ambient temperature and pressure) in an aqueous medium, representing an ideal green synthesis.
The following table summarizes potential catalytic systems for a more sustainable production of this compound.
| Catalyst Type | Example | Key Advantages |
| Homogeneous Lewis Acid | Magnesium Chloride (MgCl2) | Effective for activation (Traditional) |
| Heterogeneous Solid Acid | Zeolite H-BEA, Sulfated Zirconia | Recyclable, Easy separation, Reduced corrosion |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Milder reaction conditions, Reduced organic solvent |
| Biocatalyst | Lipase or Esterase (Hypothetical) | High selectivity, Aqueous media, Ambient conditions |
Waste Reduction and Atom Economy in this compound Chemistry
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
The conventional synthesis of this compound via the acylation of diethyl malonate with acetyl chloride is an example of a substitution reaction, which tends to have a lower atom economy because a portion of the reactants becomes a byproduct.
The reaction is as follows: CH2(COOC2H5)2 (Diethyl Malonate) + CH3COCl (Acetyl Chloride) -> CH3COCH(COOC2H5)2 (this compound) + HCl (Hydrogen Chloride)
To calculate the atom economy for this reaction:
Molecular Weight of this compound (C9H14O5) = 202.20 g/mol
Molecular Weight of Diethyl Malonate (C7H12O4) = 160.17 g/mol
Molecular Weight of Acetyl Chloride (C2H3ClO) = 78.50 g/mol
Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (202.20 / (160.17 + 78.50)) x 100 Atom Economy = (202.20 / 238.67) x 100 ≈ 84.7%
While an atom economy of 84.7% may seem high, the 15.3% that is wasted is the corrosive byproduct HCl. In large-scale industrial production, this represents a significant amount of hazardous waste that requires neutralization and disposal, adding to environmental impact and cost.
Designing High Atom Economy Reactions: The ideal green reaction would be an addition reaction where all reactant atoms are incorporated into the final product (100% atom economy). While a direct addition route for this synthesis is not readily apparent, it remains a goal for synthetic innovation.
Byproduct Valorization: If the formation of a byproduct is unavoidable, a green approach is to find a use for it. For example, if acetic anhydride is used, the resulting acetic acid byproduct could be recovered, purified, and utilized as a reagent in other processes or sold, turning waste into a valuable co-product.
Process Optimization: Implementing continuous flow chemistry instead of batch processing can improve efficiency, reduce waste, and enhance safety. sci-hub.se Continuous reactors offer better control over reaction parameters, leading to higher yields and purities, which minimizes the need for downstream purification and reduces waste generation.
Research on Derivatives and Analogs
Synthesis of Substituted Diethyl Malonates
The synthesis of substituted diethyl malonates is a cornerstone of malonic ester synthesis, allowing for the introduction of various functional groups at the α-carbon. The primary methods employed include alkylation, arylation, and condensation reactions.
Alkylation: The most traditional method for preparing alkyl-substituted diethyl malonates is through the alkylation of a diethyl malonate enolate. The process begins with the deprotonation of diethyl malonate at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide via an SN2 mechanism to form the mono-alkylated diethyl malonate. This sequence can be repeated with a second alkyl halide to produce a di-substituted derivative. This method is versatile for creating mono- and dialkylacetic acids after subsequent hydrolysis and decarboxylation.
Arylation: Introducing an aryl group onto the malonate backbone can be achieved through several modern catalytic methods. A common approach involves the copper-catalyzed coupling of an aryl iodide with diethyl malonate. Another strategy is the nucleophilic substitution of chlorine in chloroarene-iron cyclopentadienyl (B1206354) complexes with the anion of diethyl malonate, which serves as an effective route to diethyl alkyl(phenyl)malonates. These aryl-substituted malonates are valuable intermediates, notably in the synthesis of barbiturates like phenobarbital.
Condensation Reactions: The Knoevenagel condensation provides a pathway to α,β-unsaturated substituted malonates. This reaction involves the condensation of an aldehyde or ketone with diethyl malonate, catalyzed by a weak base such as an amine. The reaction proceeds through a nucleophilic addition followed by dehydration, yielding a substituted product.
Table 1: Comparison of Synthetic Methods for Substituted Diethyl Malonates
| Method | Reagents/Catalysts | Type of Substitution | Key Features | Reference(s) |
| Malonic Ester Synthesis | Sodium Ethoxide, Alkyl Halide | Alkylation | Classic method for mono- and di-alkylation; proceeds via an enolate intermediate. | ,, |
| Copper-Catalyzed Coupling | Cu(I) Iodide, Aryl Iodide, Cs₂CO₃ | Arylation | Mild conditions for synthesizing α-aryl malonates. | |
| Iron Complexation | Chloroarene-Iron Complex, Base | Arylation | Effective for synthesizing phenyl-substituted malonates. | |
| Knoevenagel Condensation | Aldehyde/Ketone, Amine Base | Forms α,β-unsaturated systems | Base-catalyzed condensation leading to C=C bond formation. | ,, |
Exploration of Diethyl Acetylmalonate Analogs with Modified Acyl Groups
Research into analogs of this compound involves replacing the acetyl group with other acyl moieties. This modification is typically accomplished through the direct C-acylation of diethyl malonate with various acylating agents, such as acid chlorides. This reaction allows for the synthesis of a diverse range of β-keto esters, which are valuable synthetic intermediates.
The synthesis of these analogs generally follows a procedure where diethyl malonate is treated with a base to form the enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride. For instance, the reaction of diethyl malonate with cyclopropane (B1198618) carbonyl chloride in the presence of magnesium chloride and triethylamine (B128534) yields diethyl-2-(cyclopropane-carbonyl)malonate. Similarly, using benzoyl chloride results in the formation of quinolone derivatives after subsequent reactions.
One well-studied analog is diethyl(phenylacetyl)malonate. This compound combines the features of the malonate core with a phenylacetyl group, introducing an aromatic ring that can participate in further chemical transformations. The synthesis of such analogs expands the chemical space accessible from malonate precursors, enabling the creation of molecules with varied structural and electronic properties.
Table 2: Examples of this compound Analogs with Modified Acyl Groups
| Analog Name | Acyl Group | Acylating Agent | Synthetic Method | Reference(s) |
| Diethyl 2-acetylmalonate | Acetyl | Acetyl Chloride | C-acylation | , |
| Diethyl 2-(cyclopropanecarbonyl)malonate | Cyclopropanecarbonyl | Cyclopropane Carbonyl Chloride | C-acylation with MgCl₂/Et₃N | |
| Diethyl 2-(phenylacetyl)malonate | Phenylacetyl | Phenylacetyl Chloride | C-acylation | |
| Diethyl 2-benzoylmalonate | Benzoyl | Benzoyl Chloride | C-acylation | , |
Impact of Structural Modifications on Reactivity and Applications
Structural modifications to the diethyl malonate framework, whether by substitution at the α-carbon or alteration of the acyl group, have a significant impact on the molecule's reactivity and its subsequent applications.
Reactivity: The introduction of substituents at the α-carbon influences the acidity of the remaining α-hydrogen and the steric accessibility of the reaction center. Aryl and alkyl groups can alter the electronic properties and conformation of the molecule, affecting its participation in subsequent reactions. For analogs with modified acyl groups, the nature of the acyl substituent dictates the reactivity of the β-keto ester system. For example, the presence of an aromatic ring in the acyl group, as in diethyl(phenylacetyl)malonate, provides an additional site for electrophilic and nucleophilic aromatic substitution reactions. The ester groups in these compounds remain susceptible to hydrolysis and decarboxylation, a key step in many synthetic sequences.
Applications: The true value of these derivatives and analogs lies in their role as versatile intermediates in organic synthesis, particularly for constructing heterocyclic compounds and pharmacologically active molecules.
Heterocycle Synthesis: Substituted diethyl malonates are crucial starting materials for synthesizing a variety of heterocyclic rings. For example, they can undergo cyclocondensation reactions with compounds like urea (B33335) to form barbiturates or with 2-aminopyridine (B139424) to produce pyrido[1,2-a]pyrimidine-2,4-diones. The substituent on the malonate directly translates to a substituent on the final heterocyclic product, allowing for the synthesis of a library of related compounds.
Pharmaceuticals and Agrochemicals: Many important therapeutic agents are synthesized using these malonate derivatives. Diethyl alkyl(phenyl)malonates are key precursors to phenobarbital, an anticonvulsant drug. Diethyl(phenylacetyl)malonate serves as an intermediate in the synthesis of anti-inflammatory drugs and other bioactive molecules. Furthermore, various pesticides and herbicides are also derived from substituted diethyl malonates. The ability to systematically modify the structure of the starting malonate allows for the fine-tuning of the biological activity of the final product.
Analytical and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of diethyl acetylmalonate by probing the interactions of the molecule with electromagnetic radiation. Mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy each offer unique and complementary information for unambiguous structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak (M⁺) as well as a series of fragment ions, which provide a fingerprint of the molecule's structure.
The mass spectrum available from the National Institute of Standards and Technology (NIST) database serves as a reference for the identification of this compound. The fragmentation pattern is characteristic of the compound's structure, showing losses of ethoxy and acetyl groups.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | Data not fully available in public sources |
| Database Reference | NIST |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the two ethyl groups (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the methyl protons of the acetyl group, and a signal for the methine proton at the central carbon.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl groups, the central methine carbon, and the acetyl methyl carbon are anticipated.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. Distinct peaks for the C=O bonds of the two ester groups and the ketone group are expected in the region of 1700-1750 cm⁻¹. Additional absorptions corresponding to C-H and C-O bond vibrations would also be present. However, a complete, experimentally verified, and assigned FT-IR spectrum is not widely available in public databases.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time monitoring of its synthesis.
Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a suitable method for analyzing volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A validated GC method would allow for the quantification of this compound and the detection of any residual solvents or side-products, which is crucial for quality control.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is another powerful tool for the analysis of this compound, particularly for monitoring reaction progress where samples may contain non-volatile components. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could effectively separate the compound from related species. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light.
While these chromatographic methods are theoretically well-suited for the analysis of this compound, specific, validated protocols with detailed experimental parameters (e.g., column specifications, mobile phase composition, flow rates, and temperature programs) are not documented in readily accessible scientific literature or application notes. The development of such methods would be a prerequisite for routine quality control and reaction monitoring in a laboratory or industrial setting.
Interactive Data Table: Potential Chromatographic Methods for this compound Analysis
| Technique | Column Type (Predicted) | Mobile Phase / Carrier Gas (Predicted) | Detector | Application |
| GC | Capillary column (e.g., DB-5, HP-1) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, impurity profiling |
| HPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water | UV, MS | Purity assessment, reaction monitoring |
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Microreactor Technologies
The adoption of continuous flow chemistry and microreactor technologies offers significant potential for reactions involving diethyl acetylmalonate. These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or rapid reactions.
Key areas for future development include:
Enhanced Heat and Mass Transfer: Reactions like the Knoevenagel condensation, which are often exothermic, can be managed more effectively in microreactors. wikipedia.orgalfa-chemistry.com The high surface-area-to-volume ratio allows for rapid heat dissipation, preventing temperature spikes that can lead to side product formation.
Precise Residence Time Control: The ability to precisely control the time reactants spend in the reaction zone is a major advantage of flow systems. rsc.org This is crucial for minimizing the formation of impurities or for trapping and utilizing unstable intermediates that may be generated during the alkylation or acylation of this compound.
Scalability and Safety: Flow synthesis of β-keto esters, the class of compounds to which this compound belongs, has been demonstrated as a scalable and safe alternative to traditional batch processes. acs.orgthieme-connect.comthieme-connect.com This approach allows for the on-demand production of materials and minimizes the risks associated with handling large quantities of reagents.
Telescoped Reactions: Multi-step syntheses starting from this compound can be "telescoped" into a single continuous flow process. For instance, a Knoevenagel condensation could be immediately followed by a cyclization or reduction step in a subsequent reactor module, streamlining the synthesis of complex molecules like coumarin (B35378) derivatives. thieme-connect.com
Table 1: Potential Advantages of Flow Chemistry for this compound Reactions
| Feature | Advantage | Relevant Reaction Type |
| Superior Heat Transfer | Prevents hotspots, reduces side products | Knoevenagel Condensation, Michael Addition |
| Precise Time Control | Minimizes degradation, allows use of unstable intermediates | Alkylation, Acylation |
| Rapid Mixing | Increases reaction rates and improves yield | Multicomponent Reactions |
| Enhanced Safety | Small reaction volumes, better control of exotherms | Reactions with hazardous reagents |
| Scalability | Easy to scale up production by running longer or in parallel | Synthesis of pharmaceutical intermediates |
Biocatalytic Transformations of this compound
The field of biocatalysis presents a significant opportunity for the stereoselective transformation of this compound. As a prochiral β-keto ester, it is an ideal substrate for enzymatic reactions that can create chiral centers with high enantiomeric excess, providing valuable building blocks for the pharmaceutical and fine chemical industries.
Emerging trends in this area include:
Asymmetric Reduction: Ketoreductases (KREDs) are a class of enzymes capable of the highly selective reduction of ketones to chiral alcohols. researchgate.net The application of KREDs to this compound could yield chiral β-hydroxy esters, which are versatile synthetic intermediates. Dynamic kinetic resolution (DKR), a process that combines enzymatic resolution with in-situ racemization of the starting material, could theoretically enable the conversion of nearly 100% of the prochiral this compound into a single desired stereoisomer of the corresponding alcohol. frontiersin.orgwikipedia.org
Enzymatic Kinetic Resolution: Lipases have been shown to be effective in the kinetic resolution of various esters. nih.gov This approach could be used for the enantioselective hydrolysis or transesterification of one of the ester groups in this compound derivatives, providing access to chiral malonic acid monoesters.
Engineered Enzymes: Advances in directed evolution and protein engineering are expanding the substrate scope and improving the stability of enzymes. researchgate.net Future research will likely focus on developing bespoke enzymes specifically tailored for the transformation of this compound and its derivatives, enabling the synthesis of complex chiral molecules that are difficult to access through traditional chemical methods. nih.gov
Table 2: Potential Biocatalytic Reactions for this compound
| Enzyme Class | Reaction Type | Potential Product | Significance |
| Ketoreductases (KREDs) | Asymmetric Reduction | Chiral β-hydroxy-α-acetyl-malonate | Access to enantiopure building blocks |
| Lipases/Esterases | Kinetic Resolution (Hydrolysis) | Chiral α-acetyl-malonic acid monoester | Versatile intermediates for synthesis |
| Ene-Reductases (ERs) | Asymmetric Reduction of C=C | (If used on Knoevenagel products) | Creates chiral centers from α,β-unsaturated derivatives |
Novel Synthetic Applications
While this compound is a well-established reagent, researchers are continuously finding novel applications that extend beyond its classical use in malonic ester synthesis. youtube.com The focus is shifting towards its use in more complex, atom-economical, and efficient reaction cascades.
Future research directions are likely to include:
Multicomponent Reactions (MCRs): The unique reactivity of this compound makes it an excellent candidate for MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov Its use in phosphine-catalyzed three-component reactions with aldehydes and acrylates has been described, opening avenues for the rapid construction of highly functionalized molecules. nih.gov
Synthesis of Complex Heterocycles: this compound serves as a versatile C3 synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals. smolecule.com Research is ongoing to develop new pathways for the synthesis of substituted pyrimidines, pyrroles, and other important heterocyclic systems. acs.org For example, condensation with amidines can lead to substituted pyrimidin-4-ols. acs.org
Domino and Cascade Reactions: The presence of multiple reactive sites (an active methylene (B1212753) group, a ketone, and two ester functionalities) allows this compound to participate in domino or cascade reactions. A single synthetic operation can trigger a series of intramolecular transformations, leading to a rapid increase in molecular complexity.
Expanded Biological and Material Science Applications
The structural motifs accessible from this compound are of significant interest in medicinal chemistry and material science. Future research will focus on synthesizing and evaluating novel compounds derived from this versatile building block for a range of applications.
Medicinal Chemistry Scaffolds: Substituted malonates are precursors to a wide array of bioactive compounds, including barbiturates and anticonvulsants. chemicalbook.comwikipedia.org The acetyl group in this compound provides an additional point for diversification, enabling the synthesis of new libraries of compounds for drug discovery. Research into derivatives as potential antimicrobial or antifungal agents is a promising avenue, inspired by findings on other functionalized organic molecules. mdpi.com
Functional Polymers: this compound is being explored as a monomer for the synthesis of functional polymers. smolecule.com The ester groups can participate in polycondensation reactions to form polyesters, while the acetyl group can be used for post-polymerization modification or to influence the polymer's physical properties, such as thermal stability and solubility. researchgate.netresearchgate.net Future work could involve its incorporation into biodegradable polyesters or polymers with specific optical or electronic properties.
Development of Next-Generation Computational Models
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. The application of advanced computational models to this compound will accelerate the discovery of its new applications.
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This is particularly valuable for understanding complex, multi-step reactions involving this compound, such as organocatalyzed cascade reactions or Knoevenagel condensations. alfa-chemistry.com
Predicting Reactivity and Selectivity: Computational models can help predict the outcome of reactions under various conditions. For example, they can be used to understand how different catalysts or substituents will influence the chemo-, regio-, and stereoselectivity of reactions. This predictive power can guide experimental design, saving time and resources.
In Silico Design of Novel Derivatives: Computational tools can be used to design new molecules based on the this compound scaffold and predict their properties. This is particularly relevant for drug discovery, where properties like binding affinity to a biological target can be estimated, and in material science, where polymer properties can be modeled before synthesis. acs.org By simulating the electronic and steric properties of potential derivatives, researchers can prioritize the most promising candidates for synthesis and testing.
Q & A
Q. What factors influence the reactivity and selectivity of diethyl acetylmalonate in alkylation reactions?
The reactivity and selectivity of this compound in alkylation reactions depend on:
- Electronic effects : The electron-withdrawing ester groups increase the acidity of α-hydrogens, facilitating enolate formation .
- Base selection : Strong bases (e.g., NaOEt) enhance deprotonation efficiency, while bulky bases may affect stereoselectivity .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) stabilize enolates, and lower temperatures reduce side reactions .
- Electrophile properties : Steric hindrance and electronic nature of alkyl halides influence regioselectivity .
Q. How can researchers determine the purity of this compound using spectroscopic methods?
- Mass spectrometry (MS) : Compare experimental spectra with NIST reference data (e.g., m/z peaks at 160.1678 for molecular ion) to confirm molecular identity .
- Infrared (IR) spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and α-C-H bending vibrations (~1450 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and α-hydrogens (δ 3.3–3.5 ppm) .
Q. What are the key steps in synthesizing barbituric acid derivatives using this compound?
- Alkylation : React this compound with an alkyl halide to form a substituted malonate ester .
- Condensation : Treat the alkylated product with urea under basic conditions (e.g., NaOEt) to form a barbiturate ring .
- Acid hydrolysis and decarboxylation : Heat in acidic conditions to yield the final barbituric acid derivative .
Advanced Research Questions
Q. How can meta-analysis techniques address contradictions in reported thermodynamic properties of this compound across studies?
- Quantify heterogeneity : Use Higgins' I² statistic to measure variability between studies, where I² > 50% indicates significant heterogeneity .
- Subgroup analysis : Stratify data by experimental conditions (e.g., purity, measurement techniques) to identify confounding factors .
- Random-effects models : Adjust for between-study variance to derive more robust estimates of properties like vaporization enthalpy .
Q. What methodologies are employed to assess the environmental fate and toxicity of this compound in regulatory contexts?
- Analogous compound screening : Use structurally similar compounds (e.g., dimethyl glutarate) to infer biodegradation pathways when data are limited .
- Systematic reviews : Follow EPA guidelines to evaluate primary and gray literature for hazard endpoints (e.g., aquatic toxicity, bioaccumulation) .
- QSAR modeling : Predict toxicity using quantitative structure-activity relationships based on ester group reactivity .
Q. What strategies optimize decarboxylation efficiency in this compound-derived intermediates under varying conditions?
- Thermal decarboxylation : Heat intermediates at 150–200°C in polar solvents (e.g., H₂O/EtOH) to promote CO₂ elimination .
- Acid catalysis : Use HCl or H₂SO₄ to protonate the β-ketoester intermediate, lowering the activation energy for decarboxylation .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing thermal energy transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
